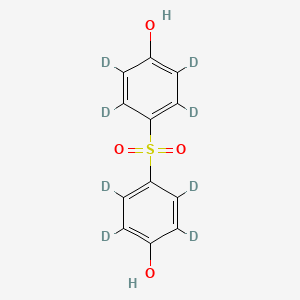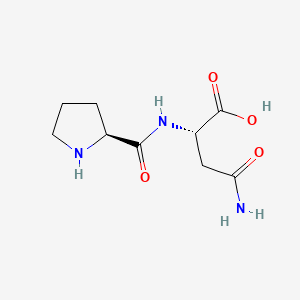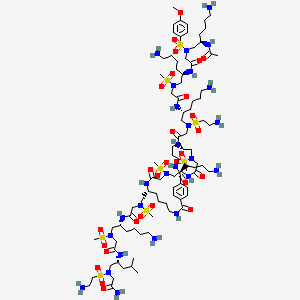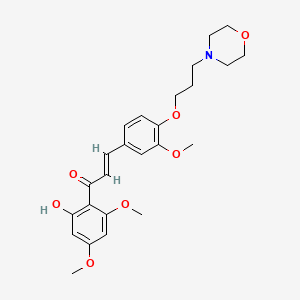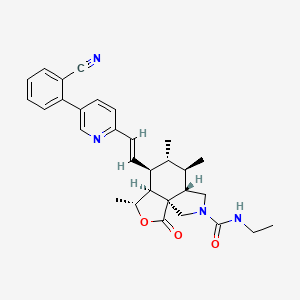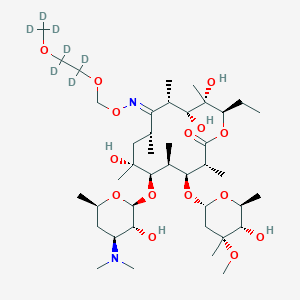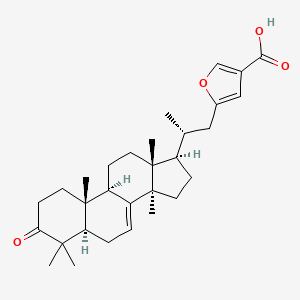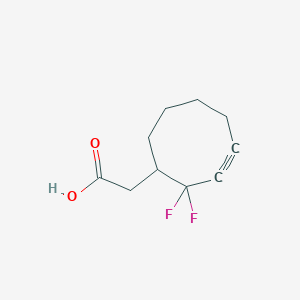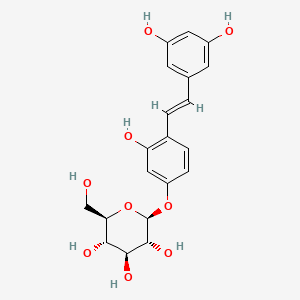
Oxyresveratrol 4-O-|A-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxyresveratrol 4-O-β-D-glucopyranoside is a natural compound derived from the root bark of Morus atropurpurea . It belongs to the class of phenolic compounds and is known for its potential therapeutic properties, including anti-diabetic, anti-arthritic, anti-rheumatic, anti-cough, and anti-headache activities . The compound has a molecular formula of C20H22O9 and a molecular weight of 406.38 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Oxyresveratrol 4-O-β-D-glucopyranoside can be synthesized through various chemical reactions involving the glycosylation of oxyresveratrol. The glycosylation process typically involves the use of glycosyl donors and catalysts under specific reaction conditions to attach the glucopyranoside moiety to the oxyresveratrol molecule .
Industrial Production Methods: Industrial production of oxyresveratrol 4-O-β-D-glucopyranoside often involves extraction from natural sources such as the root bark of Morus atropurpurea. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: Oxyresveratrol 4-O-β-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize oxyresveratrol 4-O-β-D-glucopyranoside.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products: The major products formed from these reactions include various derivatives of oxyresveratrol 4-O-β-D-glucopyranoside with enhanced or modified biological activities .
科学的研究の応用
Oxyresveratrol 4-O-β-D-glucopyranoside has a wide range of scientific research applications:
作用機序
The mechanism of action of oxyresveratrol 4-O-β-D-glucopyranoside involves its interaction with various molecular targets and pathways:
類似化合物との比較
Oxyresveratrol 4-O-β-D-glucopyranoside can be compared with other similar compounds such as:
特性
分子式 |
C20H22O9 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-3-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-4-3-11(15(24)8-14)2-1-10-5-12(22)7-13(23)6-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 |
InChIキー |
QNJXAEVGLMVYJF-CUYWLFDKSA-N |
異性体SMILES |
C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C/C3=CC(=CC(=C3)O)O |
正規SMILES |
C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)

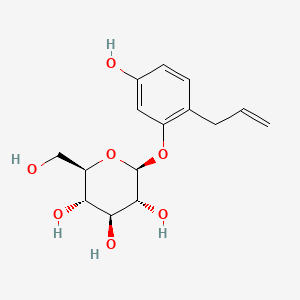

![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)

